(4-Methylpiperazin-1-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

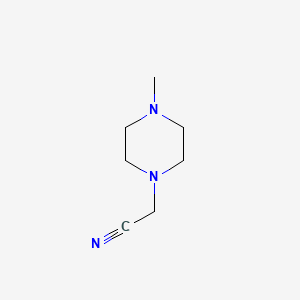

2D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-9-4-6-10(3-2-8)7-5-9/h3-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUQQNRWWCWVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441966 | |

| Record name | (4-methylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-77-1 | |

| Record name | (4-methylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Methylpiperazin-1-yl)acetonitrile from Piperazine

This guide provides a comprehensive overview of the synthesis of (4-Methylpiperazin-1-yl)acetonitrile, a valuable building block in pharmaceutical and materials science. The synthesis begins with piperazine, a readily available and cost-effective starting material. This document will delve into the strategic considerations, detailed reaction protocols, and critical safety measures necessary for the successful and safe execution of this multi-step synthesis.

Introduction: The Significance of this compound

This compound, also known as 1-(cyanomethyl)-4-methylpiperazine, is a key intermediate in the synthesis of a diverse range of biologically active molecules. The piperazine moiety is a common structural feature in many approved drugs, valued for its ability to improve aqueous solubility and pharmacokinetic properties.[1] The N-methylpiperazine group, in particular, is found in several central nervous system (CNS) acting drugs.[1] The addition of the acetonitrile group provides a versatile chemical handle for further molecular elaboration, making it a desirable synthon for drug discovery and development professionals.

Synthetic Strategy: A Two-Step Approach

The most direct and widely employed route for the synthesis of this compound from piperazine involves a two-step process:

-

N-Methylation of Piperazine: Selective methylation of one of the secondary amine groups of piperazine to yield N-methylpiperazine.

-

N-Alkylation with Chloroacetonitrile: Reaction of N-methylpiperazine with chloroacetonitrile to introduce the cyanomethyl group and form the final product.

This strategy is favored due to the commercial availability of the starting materials and the generally high yields achievable for each step.

Part 1: Synthesis of N-Methylpiperazine

The selective mono-methylation of piperazine is a critical first step. Several methods exist for this transformation, with the Eschweiler-Clarke reaction being a classical and effective choice. This method utilizes formaldehyde as the methyl source and formic acid as the reducing agent.

Reaction Mechanism: Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion intermediate. Piperazine reacts with formaldehyde to form an aminol, which then dehydrates to the iminium ion. Formic acid then acts as a hydride donor to reduce the iminium ion, yielding the methylated amine and carbon dioxide.

Experimental Protocol: N-Methylation of Piperazine

Materials:

-

Piperazine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88%)

-

Hydrochloric acid

-

Sodium hydroxide

-

Methanol

Procedure:

-

In a well-ventilated fume hood, a reaction vessel is charged with piperazine hexahydrate and hydrochloric acid. The mixture is heated to approximately 45°C.

-

A mixture of formic acid and formaldehyde is added dropwise to the heated piperazine solution.

-

After the addition is complete, the reaction is maintained at about 50°C for 2-3 hours, followed by heating to reflux until the evolution of carbon dioxide gas ceases.

-

The reaction mixture is then cooled, and additional hydrochloric acid is added before heating to dryness.

-

The resulting N-methylpiperazine hydrochloride is neutralized with a strong base, such as sodium hydroxide, to liberate the free base.

-

The product is then purified by distillation.

Alternative Methylation Strategies:

While the Eschweiler-Clarke reaction is robust, other methylation methods have been developed. One such method involves the reaction of piperazine and formaldehyde in methanol, followed by catalytic hydrogenation using a Raney nickel catalyst.[2] This approach offers the advantage of avoiding the use of corrosive formic acid.[2] Another patented process describes the methylation of piperazines using formaldehyde in the presence of sulfuric acid and formic acid at 40-60°C.[3]

Data Summary: N-Methylation of Piperazine

| Parameter | Eschweiler-Clarke Method | Catalytic Hydrogenation |

| Methyl Source | Formaldehyde | Formaldehyde |

| Reducing Agent | Formic Acid | Hydrogen Gas |

| Catalyst | None (acid-mediated) | Raney Nickel |

| Temperature | 50°C to reflux | 70-100°C |

| Pressure | Atmospheric | 1.0-6.0 MPa |

| Solvent | Water/None | Methanol |

| Key Advantages | Classical, well-established | Avoids corrosive acids |

Part 2: Synthesis of this compound

With N-methylpiperazine in hand, the final step is the introduction of the cyanomethyl group via N-alkylation with chloroacetonitrile. This is a standard nucleophilic substitution reaction where the secondary amine of N-methylpiperazine acts as the nucleophile.

Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the secondary nitrogen of N-methylpiperazine attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group. The presence of a base is often beneficial to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: N-Alkylation with Chloroacetonitrile

Materials:

-

N-Methylpiperazine

-

Chloroacetonitrile

-

A suitable solvent (e.g., acetonitrile, ethanol)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

Procedure:

-

N-methylpiperazine is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

The base is added to the solution.

-

Chloroacetonitrile is added dropwise to the stirred mixture. Chloroacetonitrile is a versatile reagent used in various alkylation reactions.[4]

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is cooled, and the solid byproducts (e.g., potassium chloride) are removed by filtration.

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography.

Visualization of the Synthetic Workflow

Caption: Overall synthetic workflow from piperazine.

Safety Considerations

Chemical synthesis requires strict adherence to safety protocols. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

-

Piperazine: Corrosive and can cause severe skin and eye burns.[5][6] It may also cause allergic skin and respiratory reactions.[5][6] Handle with care, avoiding inhalation of dust and direct contact.[7]

-

N-Methylpiperazine: A flammable and corrosive liquid.[8]

-

Chloroacetonitrile: Toxic and should be handled with extreme caution.

-

Formic Acid: Corrosive and can cause severe burns.

-

Formaldehyde: A known carcinogen and sensitizer.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Characterization of this compound

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

The molecular formula for this compound is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol .[9]

Conclusion

The synthesis of this compound from piperazine is a well-established and efficient process. By carefully selecting the appropriate reaction conditions for the initial N-methylation and subsequent N-alkylation, high yields of the desired product can be achieved. This guide provides the fundamental knowledge and practical protocols for researchers and drug development professionals to successfully synthesize this important chemical intermediate. Adherence to safety protocols is paramount throughout the entire synthetic sequence.

References

- 1. mdpi.com [mdpi.com]

- 2. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]

- 3. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. nj.gov [nj.gov]

- 7. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]

- 8. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 9. vibrantpharma.com [vibrantpharma.com]

An In-depth Technical Guide on the Mechanism of Action of (4-Methylpiperazin-1-yl)acetonitrile in Organic Reactions

Abstract

(4-Methylpiperazin-1-yl)acetonitrile is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, incorporating both a nucleophilic piperazine moiety and a reactive acetonitrile group, allows it to participate in a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the core mechanisms through which this compound acts in organic reactions. We will delve into its role as a nucleophile via the piperazine nitrogen, and as a precursor to a potent carbon-based nucleophile through the deprotonation of the α-methylene group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Introduction to this compound: A Molecule of Duality

This compound, with the CAS number 874-77-1, is a substituted piperazine derivative that presents a fascinating case of dual reactivity.[1] The molecule's structure is characterized by a piperazine ring N-substituted with a methyl group at the 4-position and a cyanomethyl group at the 1-position. This arrangement bestows upon it two distinct reactive centers, enabling its participation in a variety of reaction pathways critical to the synthesis of complex organic molecules and pharmacologically active compounds.

The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[2] The presence of the acetonitrile moiety introduces a valuable synthetic handle, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Understanding the interplay and selective utilization of these two functional groups is key to harnessing the full synthetic potential of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N₃ | [1] |

| Molecular Weight | 139.20 g/mol | [1] |

| CAS Number | 874-77-1 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >97% | [1] |

Mechanism I: The Nucleophilic Character of the Piperazine Nitrogen

The nitrogen atom at the 1-position of the piperazine ring in this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows the molecule to readily participate in a range of substitution and addition reactions.

Nucleophilic Aromatic Substitution (SNAr)

The piperazine nitrogen can act as a potent nucleophile in SNAr reactions, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings. This is a cornerstone of synthetic strategies for introducing the piperazine motif into various scaffolds. For instance, piperazine derivatives are known to react with activated fluoro- or chloro-substituted pyridines and pyrimidines.[3] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the leaving group to yield the substituted product.

Experimental Protocol: General Procedure for SNAr Reaction with an Activated Aryl Halide

-

To a solution of the activated aryl halide (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add this compound (1.1 eq.) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).

-

Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine derivative.

Figure 1: General mechanism of an SNAr reaction.

Mechanism II: Reactivity of the α-Methylene Group

The acetonitrile moiety of this compound provides a second, distinct mode of reactivity centered on the α-carbon (the carbon adjacent to the nitrile group). The protons on this methylene group are acidic due to the electron-withdrawing nature of the cyano group and the adjacent nitrogen atom. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion.

Formation of a Nucleophilic Carbanion

The pKa of protons alpha to a nitrile group is typically in the range of 25-30, making them accessible for deprotonation by common bases such as alkali metal hydrides, alkoxides, or organolithium reagents. The resulting carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

References

Spectroscopic Characterization of (4-Methylpiperazin-1-yl)acetonitrile: A Technical Guide

Foreword

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. (4-Methylpiperazin-1-yl)acetonitrile, a molecule incorporating the versatile piperazine scaffold, presents a case study in the application of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles and extensive experience in spectral analysis, offering a robust framework for researchers engaged in the synthesis and characterization of similar molecules. While direct experimental spectra for this specific compound are not widely published, this document serves as a comprehensive predictive guide, empowering scientists to confidently identify and characterize this compound in their own laboratories.

Molecular Structure and Spectroscopic Overview

This compound (CAS No: 874-77-1, Molecular Formula: C₇H₁₃N₃, Molecular Weight: 139.20 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] The molecule consists of a piperazine ring N-substituted with a methyl group and a cyanomethyl (acetonitrile) group. This structure offers several key features for spectroscopic analysis: the piperazine ring protons, the methyl group protons, the methylene protons of the acetonitrile moiety, and the characteristic nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the nitrile group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 3.60 | Singlet | 2H | -CH₂-CN |

| b | ~ 2.60 | Triplet | 4H | Piperazine ring protons adjacent to -CH₂CN |

| c | ~ 2.45 | Triplet | 4H | Piperazine ring protons adjacent to -CH₃ |

| d | ~ 2.30 | Singlet | 3H | -CH₃ |

Causality Behind the Assignments:

-

Signal a (-CH₂-CN): The methylene protons of the acetonitrile group are adjacent to a nitrogen atom and the electron-withdrawing nitrile group. This deshielding effect is expected to shift their resonance downfield to approximately 3.60 ppm. The absence of adjacent protons results in a singlet.

-

Signals b and c (Piperazine Protons): The eight protons on the piperazine ring are chemically non-equivalent due to the different substituents on the nitrogen atoms. The four protons on the carbons adjacent to the nitrogen bearing the cyanomethyl group (b) are expected to be slightly more deshielded than those adjacent to the methyl-bearing nitrogen (c). Both sets of protons would likely appear as triplets due to coupling with the neighboring piperazine methylene protons.

-

Signal d (-CH₃): The methyl group protons are attached to a nitrogen atom, which causes a downfield shift to around 2.30 ppm. As there are no adjacent protons, this signal will be a sharp singlet.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| e | ~ 117 | -C≡N |

| f | ~ 55 | Piperazine ring carbons adjacent to -CH₂CN |

| g | ~ 53 | Piperazine ring carbons adjacent to -CH₃ |

| h | ~ 48 | -CH₂-CN |

| i | ~ 46 | -CH₃ |

Expert Interpretation:

-

Signals f and g (Piperazine Carbons): The four carbon atoms of the piperazine ring are divided into two sets based on their proximity to the different nitrogen substituents. Their resonances are expected in the 50-60 ppm region.

-

Signal h (-CH₂-CN): The methylene carbon, attached to both a nitrogen and the nitrile group, will be found in the 45-50 ppm range.

-

Signal i (-CH₃): The methyl carbon attached to the nitrogen atom will have a chemical shift of around 46 ppm.

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is an invaluable technique for identifying the presence of specific functional groups. The IR spectrum of this compound will be dominated by vibrations associated with the nitrile group and the C-H bonds of the alkyl moieties.

Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~ 2245 | Medium, Sharp | C≡N stretch |

| 2950-2800 | Strong | C-H stretch (alkyl) |

| 1450 | Medium | C-H bend (methylene and methyl) |

| 1150-1000 | Strong | C-N stretch |

Analysis of Vibrational Modes:

The most diagnostic peak in the IR spectrum is the sharp absorption around 2245 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration.[4] The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. The C-N stretching vibrations of the piperazine ring and the attached groups will appear in the fingerprint region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 139 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₂CN]⁺ |

| 70 | [M - C₄H₉N]⁺ |

| 56 | [C₃H₆N]⁺ |

| 42 | [C₂H₄N]⁺ |

Mechanistic Insights into Fragmentation:

Upon electron ionization, the molecular ion [M]⁺ at m/z 139 is expected to be observed. A primary and highly probable fragmentation pathway involves the cleavage of the C-N bond between the piperazine ring and the cyanomethyl group, leading to a stable piperazinyl cation fragment at m/z 99. Further fragmentation of the piperazine ring would lead to smaller characteristic ions.

Molecular Structure and Key Fragmentation

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a 30° pulse, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing: Process the free induction decay (FID) with an exponential window function and perform Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[5]

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan of the empty sample compartment or the pure KBr pellet and subtract it from the sample spectrum.

Experimental Workflow for Spectroscopic Analysis

Caption: Comprehensive workflow for analysis.

Mass Spectrometry

-

Sample Introduction: Introduce the sample, dissolved in a volatile solvent such as methanol or acetonitrile, into the mass spectrometer via direct infusion or through a gas chromatograph (GC) inlet.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of 50-200 amu.

-

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and Mass Spectrometry provides a powerful and self-validating system for the characterization of this compound. The predicted data presented in this guide, from the specific chemical shifts in NMR to the characteristic nitrile stretch in IR and the logical fragmentation in MS, creates a unique and identifiable spectroscopic profile. This guide serves as a robust reference for researchers, enabling them to confidently synthesize, identify, and utilize this compound in their drug discovery and development endeavors. The principles and methodologies outlined herein are broadly applicable, reinforcing the foundational role of spectroscopy in modern chemical science.

References

A Guide to the Crystal Structure Analysis of Novel Piperazine Derivatives: A Case Study of (4-Methylpiperazin-1-yl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction (XRD) analysis of novel piperazine derivatives, using (4-Methylpiperazin-1-yl)acetonitrile as a representative case study. Piperazine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological pathways.[1][2][3] Elucidating the precise three-dimensional atomic arrangement of these molecules is paramount for understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and ensuring intellectual property protection. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights into the crystallographic workflow.

Introduction: The Significance of Piperazine Scaffolds in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry.[4] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier, making it a valuable component in drugs targeting the central nervous system (CNS).[2] Furthermore, the piperazine moiety can engage in a variety of molecular interactions, including hydrogen bonding, and provides a synthetically tractable framework for creating diverse chemical libraries.[5]

Derivatives of piperazine have been successfully incorporated into treatments for a multitude of conditions, including:

-

Antipsychotics and Antidepressants: Modulating dopamine and serotonin receptors.[3][4]

-

Antihistamines: Treating allergies.[3]

-

Anticancer Agents: Acting as kinase inhibitors.[2]

Given this therapeutic importance, a detailed understanding of the solid-state conformation, intermolecular interactions, and packing motifs of novel piperazine derivatives like this compound is critical for rational drug design and development. Single-crystal X-ray diffraction is the definitive technique for obtaining this atomic-level structural information.[6][7]

Theoretical Foundations of Single-Crystal X-ray Diffraction

Single-crystal XRD is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and atomic positions.[7][8] The fundamental principle of this technique is the interaction of X-rays with the electron clouds of atoms arranged in a periodic crystal lattice.[9][10]

Bragg's Law: The Cornerstone of Diffraction

When a monochromatic beam of X-rays strikes a crystal, the waves are scattered by the electrons of the atoms. Constructive interference of these scattered X-rays occurs only when the path difference between waves scattered from adjacent parallel planes of atoms is an integer multiple of the X-ray wavelength. This condition is described by Bragg's Law:[11][12][13]

nλ = 2d sinθ

Where:

-

n is an integer representing the order of reflection.

-

λ is the wavelength of the incident X-rays.

-

d is the spacing between the crystal lattice planes.

-

θ is the angle of incidence of the X-ray beam.

By systematically rotating the crystal and measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed.[14][15][16]

The Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure can be broken down into a series of logical steps, each requiring careful execution and interpretation.

Caption: The comprehensive workflow for crystal structure analysis.

Step 1: Synthesis and Crystallization

The first and often most challenging step is obtaining high-quality single crystals suitable for diffraction. For this compound, a typical synthesis might involve the reaction of 1-methylpiperazine with chloroacetonitrile.

Protocol for Crystal Growth:

-

Solvent Selection: A range of solvents of varying polarities should be screened. A good starting point is a solvent in which the compound is sparingly soluble.

-

Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.

Step 2: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.[8][9]

Instrumentation:

-

X-ray Source: Commonly a sealed tube or a microfocus source generating X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα).

-

Goniometer: A device that precisely rotates the crystal in the X-ray beam.

-

Detector: A sensitive area detector (e.g., CCD or CMOS) that records the diffraction pattern.[8]

The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[17] A series of diffraction images are collected as the crystal is rotated.[14]

Step 3: Data Processing and Structure Solution

The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (h, k, l).[18][19]

-

Integration: The software identifies the diffraction spots, determines their intensities, and assigns Miller indices to each reflection.[18]

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a unique set of data.[18]

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the detectors only measure the intensities (amplitudes) of the diffracted waves, not their phases. For small molecules like our target compound, "direct methods" are typically used. These are computational techniques that use statistical relationships between the reflection intensities to estimate the initial phases.[17] This allows for the calculation of an initial electron density map.

Step 4: Structure Refinement and Validation

The initial model of the structure is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[17][20]

Refinement involves adjusting:

-

Atomic coordinates (x, y, z)

-

Atomic displacement parameters (modeling thermal motion)

-

Site occupancy factors (if there is disorder)

The quality of the final structure is assessed by several factors, including the R-factor (a measure of the agreement between observed and calculated structure factors) and the residual electron density map. The final validated structure is typically reported in a standard Crystallographic Information File (CIF) format.

Interpreting the Crystal Structure of a Piperazine Derivative

While a definitive crystal structure for this compound is not publicly available at the time of writing, we can infer likely structural features based on related compounds, such as 4-methylpiperazin-1-ium 4-iodobenzoate.[21]

Key Structural Features to Analyze:

-

Conformation of the Piperazine Ring: The piperazine ring typically adopts a chair conformation to minimize steric strain. The orientation of the substituents (the methyl and acetonitrile groups) as either axial or equatorial will be a key feature.

-

Bond Lengths and Angles: These should be compared to standard values to identify any unusual geometric parameters that might indicate electronic or steric effects.

-

Intermolecular Interactions: In the solid state, molecules are held together by a network of non-covalent interactions. For a piperazine derivative, one would look for:

-

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

-

van der Waals Forces: These are ubiquitous and contribute to the overall packing efficiency.

-

-

Crystal Packing: The overall arrangement of molecules in the unit cell determines the crystal's density and stability.

Anticipated Data for this compound:

Below is a hypothetical table of crystallographic data that one might expect to obtain for the title compound.

| Parameter | Expected Value |

| Chemical Formula | C₇H₁₃N₃ |

| Formula Weight | 139.20 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a, b, c (Å) | 5-15 Å |

| α, β, γ (°) | α=γ=90°, β≈90-120° (for monoclinic) |

| Volume (ų) | 800-1200 |

| Z (molecules/unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.1-1.3 |

| R-factor | < 0.05 for a well-refined structure |

Conclusion: The Power of Structural Insight

The crystal structure analysis of a novel compound like this compound provides invaluable, unambiguous information about its three-dimensional nature. This knowledge is not merely academic; it is a critical component of modern drug discovery and development.[4] By understanding the precise conformation and intermolecular interactions, medicinal chemists can make more informed decisions in the design of next-generation therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties. This guide provides a robust framework for researchers to approach the crystallographic analysis of piperazine derivatives and other important pharmaceutical compounds with confidence and scientific rigor.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. adanipharma.net [adanipharma.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. pulstec.net [pulstec.net]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. fiveable.me [fiveable.me]

- 10. Crystal Structure Analysis | bartleby [bartleby.com]

- 11. fiveable.me [fiveable.me]

- 12. Bragg’S Law [acemate.ai]

- 13. Bragg's law - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Bragg's Law: Formula, Derivation & XRD Applications Explained [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. fiveable.me [fiveable.me]

- 18. portlandpress.com [portlandpress.com]

- 19. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. books.rsc.org [books.rsc.org]

- 21. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of (4-Methylpiperazin-1-yl)acetonitrile in common organic solvents

An In-depth Technical Guide to the Solubility of (4-Methylpiperazin-1-yl)acetonitrile in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This compound, a key building block in medicinal chemistry, presents a unique solubility profile due to its combination of polar and non-polar structural features. This technical guide provides a comprehensive analysis of its expected solubility in common organic solvents, grounded in fundamental chemical principles. As explicit quantitative data for this specific compound is not widely published, this document focuses on establishing a robust, inferred solubility profile and details the authoritative experimental methodology for its precise determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction to this compound

This compound, with the chemical formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol , is a heterocyclic compound featuring a piperazine ring N-substituted with a methyl group and an acetonitrile moiety.[1] Its structure incorporates several key functional groups that dictate its physicochemical properties:

-

A Tertiary Amine (Methylpiperazine): The two nitrogen atoms in the piperazine ring, one of which is tertiary, can act as hydrogen bond acceptors and are sites of basicity.

-

A Nitrile Group (-C≡N): The cyano group is highly polar and can participate in dipole-dipole interactions.

-

An Aliphatic Backbone: The ethyl and methyl groups, along with the piperazine ring's carbon atoms, contribute to the molecule's non-polar character.

The interplay of these features suggests a nuanced solubility profile, making a systematic evaluation essential for its effective use in synthetic chemistry and pharmaceutical formulation. Poor solubility can lead to challenges in drug discovery, including unreliable results in in-vitro assays and poor bioavailability.[2][3]

Inferred Solubility Profile: A Theoretical Framework

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of a solute in a given solvent.[4] This principle is governed by the balance of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces—between solute-solute, solvent-solvent, and solute-solvent molecules.

Based on the structure of this compound, we can infer a qualitative solubility profile. The presence of the polar nitrile group and the hydrogen bond-accepting nitrogen atoms suggests good solubility in polar solvents. However, the non-polar hydrocarbon components may limit solubility in highly aqueous systems while enabling dissolution in less polar organic solvents.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Inferred Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as hydrogen bond donors, interacting favorably with the nitrogen atoms of the piperazine ring. Their polarity aligns well with the polar nitrile group. |

| Water | Moderate to Low | While the polar groups can interact with water, the non-polar hydrocarbon backbone may limit miscibility. The basicity of the piperazine nitrogen means solubility will be highly pH-dependent, increasing significantly in acidic conditions due to salt formation. | |

| Polar Aprotic | Acetonitrile (MeCN) | High | Acetonitrile is a polar aprotic solvent that shares the nitrile functional group, promoting strong dipole-dipole interactions.[5][6][7] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar solvent capable of disrupting solute-solute interactions for a wide range of compounds. | |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a strong polar aprotic solvent that should readily dissolve the compound. | |

| Acetone | Moderate | Acetone's polarity should allow for moderate dissolution, though it is a weaker solvent for polar compounds compared to DMSO or DMF. | |

| Non-Polar | Toluene, Hexane | Low to Very Low | The dominant non-polar nature of these solvents makes them poor candidates for dissolving a molecule with significant polar character. The energy required to break the solute-solute dipole interactions would not be compensated by weak solute-solvent van der Waals forces. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM has an intermediate polarity and is effective at dissolving a wide range of organic compounds. It is expected to be a suitable solvent. |

Experimental Determination of Thermodynamic Solubility

To move beyond inference and obtain precise, quantitative data, experimental measurement is required. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[8][9] This method is considered the most reliable because it measures the concentration of a saturated solution that is in true thermodynamic equilibrium with the solid compound.[8][10]

Logical Workflow for Solubility Classification

Before quantitative analysis, a qualitative assessment can efficiently classify the compound and guide solvent selection.

Caption: Preliminary solubility classification workflow.

Protocol: Equilibrium Shake-Flask Method

This protocol provides a detailed, step-by-step methodology for determining the solubility of this compound.

Objective: To determine the equilibrium (thermodynamic) solubility of the compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation that equilibrium with the solid phase has been achieved.[11]

-

Accurately add a known volume of the selected solvent (e.g., 5.0 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture at a constant speed for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours.[11] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Develop an HPLC method capable of separating and quantifying the compound.

-

Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity (e.g., R² > 0.99).

-

Accurately dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

-

Workflow for Shake-Flask Solubility Determination

Caption: The Equilibrium Shake-Flask experimental workflow.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.

The organic solvents used in solubility studies each carry their own hazards. For example, acetonitrile is a highly flammable liquid and is harmful if inhaled or swallowed.[12][13][14][15][16] Always consult the specific SDS for each solvent before use and ensure proper storage and waste disposal procedures are followed.

Conclusion

References

- 1. This compound | C7H13N3 | CID 10582860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. Acetonitrile | 75-05-8 [chemicalbook.com]

- 6. Acetonitrile - Sciencemadness Wiki [sciencemadness.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. airgas.com [airgas.com]

- 15. scienceinteractive.com [scienceinteractive.com]

- 16. agilent.com [agilent.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of (4-Methylpiperazin-1-yl)acetonitrile

Introduction

(4-Methylpiperazin-1-yl)acetonitrile, a key heterocyclic building block, is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value organic compounds. Its structure, featuring a reactive nitrile group and a basic 1-methylpiperazine moiety, makes it a versatile synthon for constructing more complex molecular architectures. The piperazine ring, in particular, is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility and modulate pharmacokinetic properties.[1] This guide provides a comprehensive analysis of the principal synthetic routes to this compound, with a core focus on the selection of starting materials, the underlying chemical principles, and the practical considerations essential for researchers and process chemists in the field of drug development.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound primarily revolves around the formation of the N-CH₂CN bond. This can be achieved through two mechanistically distinct and industrially relevant pathways:

-

Nucleophilic Substitution (SN2) Pathway: This is the most direct and widely employed method, involving the reaction of a nucleophilic nitrogen atom from 1-methylpiperazine with an electrophilic cyanomethyl group.

-

Mannich-Type Condensation Pathway: This one-pot, multi-component reaction involves the condensation of an amine, formaldehyde, and a cyanide source, offering an alternative route with different economic and safety considerations.

This guide will dissect each pathway, examining the critical starting materials, the rationale behind experimental design, and detailed procedural outlines.

Pathway I: Synthesis via Nucleophilic Substitution

This strategy represents a classic SN2 reaction, where the secondary amine of 1-methylpiperazine attacks a haloacetonitrile, displacing the halide to form the desired product.

Core Starting Materials

-

Nucleophile: 1-Methylpiperazine (C₅H₁₂N₂)

-

Electrophile: Chloroacetonitrile (ClCH₂CN) or Bromoacetonitrile (BrCH₂CN)

-

Base (Acid Scavenger): Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Triethylamine (Et₃N)

Reaction Principle and Causality

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the secondary nitrogen of 1-methylpiperazine initiates a nucleophilic attack on the electron-deficient methylene carbon of the haloacetonitrile. This forms a transition state where the N-C bond is forming and the C-Halogen bond is breaking, ultimately leading to the displacement of the halide ion.

A crucial aspect of this reaction is the concurrent formation of a hydrohalic acid (HCl or HBr). This acid will readily protonate the basic 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is required to act as an acid scavenger, neutralizing the acid as it is formed. An excess of 1-methylpiperazine can serve this purpose, but it is often more economical and efficient to use an inorganic base like potassium carbonate.

Experimental Protocol: Synthesis from 1-Methylpiperazine and Chloroacetonitrile

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

1-Methylpiperazine (1.0 eq)

-

Chloroacetonitrile (1.0-1.1 eq)

-

Anhydrous Potassium Carbonate (1.5-2.0 eq)

-

Acetonitrile (Solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine, anhydrous potassium carbonate, and acetonitrile.

-

Stir the suspension at room temperature for 15-20 minutes.

-

Slowly add chloroacetonitrile to the reaction mixture. Chloroacetonitrile is a lachrymator and should be handled in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride).

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Data Summary: Nucleophilic Substitution Route

| Parameter | Typical Value/Condition | Rationale |

| Yield | 80-95% | High efficiency due to the direct nature of the SN2 reaction. |

| Purity | >97% (after distillation) | Side products are minimal; primarily involves unreacted starting materials and salts. |

| Reaction Time | 4-8 hours | Dependent on temperature and solvent choice. |

| Temperature | 60-85°C | Provides sufficient thermal energy to overcome the activation barrier without significant side reactions. |

| Key Safety | Chloroacetonitrile is toxic and a lachrymator. Use appropriate PPE and a fume hood. |

Workflow Visualization

Caption: Workflow for SN2 Synthesis.

Pathway II: Synthesis via Mannich-Type Condensation

This pathway offers a convergent one-pot synthesis from simpler, less functionalized starting materials. It relies on the classic Mannich reaction, which involves the aminoalkylation of a carbon acid, in this case, the cyanide ion.

Core Starting Materials

-

Amine: 1-Methylpiperazine (C₅H₁₂N₂)

-

Aldehyde: Formaldehyde (CH₂O), typically as a 37% aqueous solution (formalin).

-

Cyanide Source: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

Reaction Principle and Causality

The reaction is initiated by the nucleophilic attack of the secondary amine (1-methylpiperazine) on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a highly reactive N-methyl-N'-methylenepiperazin-1-ium ion, commonly known as an Eschenmoser salt precursor or simply an iminium ion.

This electrophilic iminium ion is then readily attacked by the nucleophilic cyanide anion (from NaCN or KCN) to form the final product. The entire sequence is a cascade of reactions occurring in a single pot. Temperature and pH control are paramount. The reaction must be maintained at a low temperature (0-5°C) to manage its exothermic nature and prevent the formation of polymeric byproducts.[2] Furthermore, careful pH management, often by the controlled addition of an acid like acetic acid, is necessary to facilitate iminium ion formation without causing excessive protonation of the cyanide source, which would liberate highly toxic hydrogen cyanide (HCN) gas.[2]

Experimental Protocol: One-Pot Mannich-Type Synthesis

Objective: To synthesize this compound via a one-pot condensation.

Materials:

-

1-Methylpiperazine (1.0 eq)

-

Formaldehyde (37% aq. solution, 1.05 eq)

-

Sodium Cyanide (1.0 eq)

-

Water (Solvent)

-

Hydrochloric Acid or Acetic Acid (for pH adjustment)

Procedure:

-

In a flask fitted with a mechanical stirrer and a thermometer, placed in an ice-salt bath, combine 1-methylpiperazine and water. Cool the solution to 0°C.

-

Slowly add the formaldehyde solution while maintaining the temperature below 5°C. Stir for 30 minutes to allow for the formation of the hydroxymethyl intermediate.

-

In a separate beaker, prepare a solution of sodium cyanide in water.

-

CRITICAL STEP: Under vigorous stirring and strict temperature control (0-5°C), slowly and simultaneously add the sodium cyanide solution and a dilute acid (e.g., acetic acid) to the reaction flask. The rate of addition should be controlled to keep the pH slightly acidic and the temperature low. This step produces toxic HCN gas and must be performed in a highly efficient fume hood.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at low temperature.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation.

Data Summary: Mannich-Type Route

| Parameter | Typical Value/Condition | Rationale |

| Yield | 60-75% | Generally lower than the SN2 route due to potential side reactions and polymerization. |

| Purity | >95% (after distillation) | Requires careful purification to remove byproducts. |

| Reaction Time | 2-4 hours | The reaction is typically faster than the substitution method. |

| Temperature | 0-5°C | Essential for controlling exothermicity and preventing byproduct formation.[2] |

| Key Safety | Extreme Hazard: Involves sodium cyanide and the potential liberation of highly toxic HCN gas. Requires specialized handling and safety protocols. |

Workflow Visualization

Caption: Workflow for Mannich-Type Synthesis.

Procurement and Synthesis of Primary Starting Materials

A comprehensive guide must also consider the synthesis of the key precursors, as their availability and cost are critical to the overall process viability.

Synthesis of 1-Methylpiperazine

1-Methylpiperazine is a widely available chemical, but its synthesis from the cheaper precursor, piperazine, is a common industrial practice.

-

Eschweiler-Clarke Reaction: This classic method involves the reductive amination of piperazine using a mixture of formaldehyde and formic acid. The reaction is robust and generally provides good yields, though it can be lengthy and require careful workup.

-

Catalytic Reductive Amination: A greener alternative involves reacting piperazine with formaldehyde in the presence of hydrogen gas and a catalyst, such as Raney Nickel.[3] This method offers high efficiency and cleaner product profiles.

-

Direct Alkylation: Reacting piperazine with a methylating agent like methyl chloride can also produce 1-methylpiperazine. This process requires pressure vessels and careful control of stoichiometry to minimize the formation of the 1,4-dimethylpiperazine byproduct.[4]

Synthesis of Chloroacetonitrile

Chloroacetonitrile is typically prepared via the dehydration of chloroacetamide. The most common laboratory and industrial method uses a powerful dehydrating agent.

-

Dehydration with Phosphorus Pentoxide (P₂O₅): Chloroacetamide is heated with phosphorus pentoxide, often in a high-boiling inert solvent like trimethylbenzene, to drive the dehydration.[5] The product is then isolated by distillation.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I: Nucleophilic Substitution | Pathway II: Mannich-Type Condensation |

| Starting Materials | 1-Methylpiperazine, Haloacetonitrile | 1-Methylpiperazine, Formaldehyde, NaCN/KCN |

| Atom Economy | Moderate; a salt byproduct is formed. | High; most atoms are incorporated into the product. |

| Process Safety | Handles lachrymatory and toxic haloacetonitriles. | Extreme Hazard. Handles highly toxic cyanide salts and can generate lethal HCN gas. Requires specialized facilities. |

| Yield & Purity | Generally higher yields (80-95%) and simpler purification. | Yields are typically lower (60-75%) with more potential for byproducts. |

| Scalability | Readily scalable with standard chemical reactors. | Scalability is challenging due to extreme safety risks and stringent temperature control requirements. |

| Cost-Effectiveness | Dependent on the cost of haloacetonitriles. | Uses cheaper, more basic feedstocks (formaldehyde, NaCN), but safety infrastructure costs are high. |

Conclusion

The selection of a synthetic route for this compound is a critical decision dictated by a balance of efficiency, safety, cost, and scale.

-

The Nucleophilic Substitution Pathway is the preferred method for laboratory-scale and most industrial-scale productions. It offers higher yields, a cleaner reaction profile, and significantly more manageable safety risks compared to the alternative. The primary starting materials, 1-methylpiperazine and chloroacetonitrile, are readily accessible.

-

The Mannich-Type Condensation Pathway , while elegant in its convergence from basic feedstocks, is encumbered by severe safety hazards associated with the handling of cyanide. This route should only be considered in facilities specifically designed for cyanide chemistry and where the economic advantages of using inexpensive raw materials outweigh the substantial safety and engineering costs.

For researchers and drug development professionals, a thorough understanding of both pathways provides the flexibility to select the most appropriate method based on available resources, scale of operation, and, most importantly, a commitment to process safety.

References

- 1. connectjournals.com [connectjournals.com]

- 2. orgsyn.org [orgsyn.org]

- 3. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]

- 4. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Stability and Storage of (4-Methylpiperazin-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for (4-Methylpiperazin-1-yl)acetonitrile, a key building block in modern medicinal chemistry. Understanding the stability profile of this compound is paramount for ensuring the integrity of research and the development of safe and effective pharmaceuticals. This document moves beyond a simple recitation of facts to provide a causal understanding of the molecule's behavior under various stress conditions, empowering researchers to design robust experiments and ensure the long-term viability of their samples.

Physicochemical Properties: The Foundation of Stability

Before delving into the stability of this compound, it is essential to understand its fundamental physicochemical properties, which are intrinsically linked to its reactivity and degradation pathways.

| Property | Value | Source |

| Chemical Formula | C₇H₁₃N₃ | [1][2] |

| Molecular Weight | 139.20 g/mol | [1][2] |

| Appearance | Solid | [1] |

| CAS Number | 874-77-1 | [1][2] |

The structure of this compound, featuring a tertiary amine within a piperazine ring and a nitrile group, presents several potential sites for chemical transformation. The lone pair of electrons on the nitrogen atoms of the piperazine ring can participate in acid-base reactions and oxidation, while the nitrile group is susceptible to hydrolysis.

Chemical Stability Profile: A Multi-faceted Analysis

The stability of this compound is influenced by several environmental factors. While the compound is generally stable under standard ambient conditions (room temperature), its integrity can be compromised by exposure to heat, light, humidity, and reactive chemicals.[3]

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. Studies on similar piperazine-containing compounds have shown that thermal degradation can occur, leading to the formation of various byproducts. For aqueous piperazine solutions, thermal degradation has been observed to produce N-formylpiperazine and ammonium, suggesting that ring-opening and subsequent reactions can occur at elevated temperatures. Although this compound is a solid, prolonged exposure to heat, especially in the presence of moisture or impurities, could initiate similar degradation pathways.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate photochemical reactions. The nitrile functional group, in particular, can be susceptible to photolytic degradation. Studies on acetonitrile have shown that it can undergo photo-oxidation to form species such as carbon dioxide, water, and isocyanates under UV irradiation. Therefore, it is crucial to protect this compound from light to prevent the formation of photolytic degradation products.

Hydrolytic Stability

The nitrile group in this compound is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction typically proceeds in a two-step manner, first forming the corresponding amide, (4-methylpiperazin-1-yl)acetamide, and then the carboxylic acid, (4-methylpiperazin-1-yl)acetic acid, with the liberation of ammonia. The rate of hydrolysis is highly dependent on pH and temperature.

Oxidative Stability

The tertiary amine centers in the piperazine ring are susceptible to oxidation. Common laboratory oxidizing agents or even atmospheric oxygen over prolonged periods can lead to the formation of N-oxides and other oxidative degradation products. The presence of metal ions can catalyze these oxidation reactions.

Potential Degradation Pathways

Based on the chemical structure of this compound and knowledge of related compounds, several degradation pathways can be postulated. Understanding these pathways is critical for developing stability-indicating analytical methods and for identifying potential impurities in aged samples.

Hydrolysis of the Nitrile Group

Oxidation of the Piperazine Ring

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended:

-

Temperature: Store at room temperature for short-term use. For long-term storage, a cool and dry place is advisable.[4] Some suppliers recommend storage at room temperature.[2][5]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, especially for long-term storage.

-

Container: Keep the container tightly closed to prevent moisture ingress, which could lead to hydrolysis.[3][4][6]

-

Light: Protect from light by using amber glass vials or storing in a dark location to prevent photodecomposition.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and reducing agents.[7]

Experimental Protocols for Stability Testing

A comprehensive stability testing program for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and ICH Q1B for photostability testing.[3][5]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9]

Step-by-Step Protocol for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Treat the sample solution with an appropriate concentration of acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the sample solution with an appropriate concentration of base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled environment.

-

Photostability Testing: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, to separate and identify the parent compound and any degradation products.

Long-Term and Accelerated Stability Studies

To establish a re-test period or shelf life, long-term and accelerated stability studies should be conducted under the conditions specified by ICH Q1A(R2).[6]

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Conclusion

This compound is a stable compound under standard ambient conditions. However, its stability is compromised by exposure to high temperatures, light, humidity, and reactive chemicals. The primary degradation pathways involve hydrolysis of the nitrile group and oxidation of the piperazine ring. By adhering to the recommended storage and handling conditions and implementing a robust stability testing program based on ICH guidelines, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

An In-depth Technical Guide to the Thermochemical Properties of (4-Methylpiperazin-1-yl)acetonitrile

Foreword: Charting the Energetic Landscape of Pharmaceutical Scaffolds

In the realm of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, thermochemical parameters such as enthalpy of formation, combustion, and sublimation serve as the bedrock for predicting stability, reactivity, and phase behavior. This guide focuses on (4-Methylpiperazin-1-yl)acetonitrile, a molecule incorporating the prevalent piperazine scaffold, and provides a detailed exploration of the methodologies used to determine its thermochemical characteristics. While specific experimental data for this compound is not publicly available, this document serves as a robust framework for researchers to either undertake such an investigation or to perform high-level computational estimations. We will delve into the causality behind experimental choices and the self-validating nature of rigorous thermochemical protocols, grounded in authoritative references.

Molecular Profile: this compound

This compound, with the chemical formula C₇H₁₃N₃, is a derivative of piperazine, a ubiquitous core in many marketed drugs due to its favorable pharmacokinetic properties.[1][2][3][4][5][6] The presence of the nitrile group and the N-methylated piperazine ring introduces specific electronic and steric features that influence its energetic landscape.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃ | [1][3][4][6] |

| Molecular Weight | 139.20 g/mol | [1][3][4][6] |

| CAS Number | 874-77-1 | [1][3][4][6][7] |

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data for nitrogen-containing heterocycles is a meticulous process that relies on well-established calorimetric techniques.[8][9] These methods provide the foundational data for building robust thermodynamic models.

Enthalpy of Combustion via Static Bomb Calorimetry

The standard molar enthalpy of combustion (Δc H°) is a cornerstone thermochemical property. It is determined by burning a known mass of the substance in a high-pressure oxygen environment within a constant-volume container known as a "bomb."

Causality of Experimental Choices:

-

Static Bomb vs. Rotating Bomb: For a compound containing only C, H, and N, a static bomb calorimeter is generally sufficient. The combustion products (CO₂, H₂O, and N₂) are well-defined. If sulfur or halogens were present, a rotating bomb calorimeter would be necessary to ensure the final products are in a uniform aqueous solution.

-

High-Purity Oxygen: An excess of high-purity oxygen is crucial to ensure complete combustion, preventing the formation of side products like carbon monoxide that would introduce significant errors.

-

Benzoic Acid Calibration: The energy equivalent of the calorimeter is determined by burning a certified standard, typically benzoic acid, which has a well-established and highly accurate enthalpy of combustion. This calibration is critical for the trustworthiness of the results.

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of this compound is prepared.

-

Calorimeter Setup: The pellet is placed in a crucible inside the bomb, which is then sealed and pressurized with ~30 atm of pure oxygen. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.

-

Ignition and Data Acquisition: The bomb is submerged in a precisely measured quantity of water in the calorimeter's outer jacket. The sample is ignited via a cotton fuse wire, and the temperature change of the water is recorded with high precision over time.

-

Calculation: The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are then applied for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample.

The standard molar enthalpy of combustion is then used to derive the standard molar enthalpy of formation (Δf H°) in the condensed phase using Hess's Law.

Enthalpy of Sublimation via Calvet Microcalorimetry

The enthalpy of sublimation (Δsub H°) is the energy required for a substance to transition from the solid to the gaseous state. This parameter is crucial for deriving the gas-phase enthalpy of formation from the condensed-phase value.

Causality of Experimental Choices:

-

High-Temperature Calvet Microcalorimetry: This technique is highly sensitive and allows for the determination of sublimation enthalpies for compounds with low vapor pressures, which is typical for molecules of this size and complexity.[8]

-

Vacuum Drop Method: The vacuum drop microcalorimetric technique is a direct method that measures the heat absorbed during the sublimation process under high vacuum, providing accurate and reliable data.[8]

Experimental Workflow: Calvet Microcalorimetry

Caption: Calvet microcalorimetry workflow.

Computational Modeling of Thermochemical Properties

In the absence of experimental data, or as a complementary approach, computational chemistry provides powerful tools for predicting thermochemical properties. High-level ab initio and density functional theory (DFT) methods are commonly employed.

Gas-Phase Enthalpy of Formation

Computational methods are particularly adept at calculating gas-phase properties. The general approach involves optimizing the molecular geometry and then performing frequency calculations to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

Causality of Methodological Choices:

-

Composite Methods (G3, G4, CBS-QB3): These methods, such as G3MP2B3, G4MP2, and CBS-QB3, are designed to provide highly accurate thermochemical data by combining calculations at different levels of theory and basis sets to approximate the results of a much more computationally expensive calculation.[10][11][12] They are often the gold standard for small to medium-sized organic molecules.

-

Density Functional Theory (DFT): Functionals like B3LYP, when paired with a suitable basis set (e.g., 6-311++G(d,p)), can provide a good balance of accuracy and computational cost, especially for larger molecules where composite methods may be prohibitive.[10][11][12] However, their accuracy can be system-dependent, and benchmarking against experimental data for related compounds is advisable.[13]

Computational Workflow: Gas-Phase Enthalpy of Formation

Caption: In-silico thermochemistry workflow.

Isodesmic Reactions: To improve the accuracy of DFT calculations, isodesmic or homodesmotic reactions are often used. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the calculation of electronic energies. For this compound, a suitable isodesmic reaction might involve simpler molecules like N-methylpiperazine, piperazine, and acetonitrile, for which reliable experimental or high-level computational data exists.[14][15][16][17][18][19]

Heat Capacity